molecular formula C10H9NO2 B016902 Indoxyl acetate CAS No. 608-08-2

Indoxyl acetate

Cat. No.: B016902
CAS No.: 608-08-2
M. Wt: 175.18 g/mol
InChI Key: JBOPQACSHPPKEP-UHFFFAOYSA-N
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Description

3-Acetoxyindole, also known as indoxyl acetate, is a chemical compound with the molecular formula C10H9NO2. It is an indole derivative, where the indole core is substituted with an acetoxy group at the third position. This compound is of significant interest due to its diverse applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Acetoxyindole can be synthesized through various methods. One common approach involves the acetylation of indole-3-carbinol using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically proceeds under mild conditions, yielding 3-acetoxyindole as the primary product .

Industrial Production Methods: In an industrial setting, the synthesis of 3-acetoxyindole may involve more scalable processes, such as the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 3-Acetoxyindole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Acetoxyindole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

    Biology: It serves as a substrate in enzymatic assays to study esterase activity.

    Medicine: Research into its potential therapeutic effects, including anti-cancer and anti-inflammatory properties, is ongoing.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Uniqueness: 3-Acetoxyindole is unique due to its acetoxy functional group, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives. Its ability to undergo specific chemical transformations and its role as a substrate in enzymatic assays make it a valuable compound in research and industry .

Properties

IUPAC Name

1H-indol-3-yl acetate
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InChI

InChI=1S/C10H9NO2/c1-7(12)13-10-6-11-9-5-3-2-4-8(9)10/h2-6,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JBOPQACSHPPKEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H9NO2
Source PubChem
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DSSTOX Substance ID

DTXSID6060559
Record name 3-Indoxyl acetate
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Molecular Weight

175.18 g/mol
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Physical Description

Cream-colored or light brown powder; [Alfa Aesar MSDS]
Record name 3-Indoxyl acetate
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Vapor Pressure

0.000209 [mmHg]
Record name 3-Indoxyl acetate
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CAS No.

608-08-2
Record name Indoxyl acetate
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Record name Indoxyl acetate
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Record name 3-Acetoxyindole
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Record name 1H-Indol-3-ol, 3-acetate
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Record name 3-Indoxyl acetate
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Record name 3-acetoxyindole
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Synthesis routes and methods I

Procedure details

Into a 500 mL round bottom flask was placed a solution of 3-iodo-1H-indole (23 g, 94.65 mmol) in acetic acid (300 mL). To the mixture was added CH3COOAg (31.6 g, 189.22 mmol). The resulting solution was allowed to react, with stirring, for 1 hour while the temperature was maintained at 90° C. in a bath of oil. The reaction progress was monitored by TLC (ethyl acetate/petroleum ether=1:1). A filtration was performed. The filtrate was concentrated by evaporation under vacuum using a rotary evaporator. The resulting solution was dissolved with 100 mL of ethyl acetate. The resulting mixture was washed 2 times with 100 mL of NaCl(aq.). The final product was purified by recrystallization from MeOH/H2O in the ratio 2:3. This resulted in 8.5 g (41%) of 1H-indol-3-yl acetate as a dark purple solid.
Quantity
23 g
Type
reactant
Reaction Step One
[Compound]
Name
ethyl acetate petroleum ether
Quantity
0 (± 1) mol
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reactant
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Quantity
300 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

In accordance with the procedures described previously, 10 mg of eel cholinesterase (Code ECH, Worthington Biochemical Company, approximately 100 units/mg) is dissolved in 30 ml of the 0.5 M, pH 8.0, "TRITON X-100"-containing 1,4-bis(3-sulfopropyl) piperazine buffer solution described previously. Then 30 microliters of the resulting buffered eel cholinesterase solution (i.e. 1.0 unit of the enzyme) were impregnated into 12.7 mm discs of DE81 (diethylaminoethyl ion exchange paper, 3.5 microequivalents per cm2) paper (DEAE) discs, allowed to air-dry for 3 hours at room temperature, placed in uncapped glass vials and allowed to dry for 12 hours at 0.01 mm Hg, at 25° C. in a vacuum desiccator. Indoxyl acetate discs were prepared from the following solution and 9.0 cm Whatman No. 1 filter paper circles.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
resulting
Quantity
30 μL
Type
reactant
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does indoxyl acetate function as a histochemical substrate for esterases?

A1: this compound acts as a substrate for esterases, enzymes that hydrolyze ester bonds. When this compound encounters an esterase, it is cleaved into indoxyl and acetate. [] The released indoxyl undergoes rapid oxidation, forming the insoluble blue pigment indigo, which precipitates at or near the site of enzymatic activity. This allows for the visualization of esterase activity in tissues. [, , ]

Q2: Is this compound specific for any particular type of esterase?

A2: While this compound is primarily used to demonstrate non-specific esterases (also known as aliesterases), research shows it can also be hydrolyzed by lipases, serum cholinesterases, and acetylcholinesterases. [, , ] This necessitates the use of specific inhibitors to differentiate between these enzyme activities in histochemical studies. [, , ]

Q3: Can the oxidation of indoxyl to indigo occur without enzymatic activity?

A3: Yes, indoxyl can be oxidized non-enzymatically by hydrogen peroxide (H2O2), a by-product of the reaction catalyzed by peroxidase-like proteins. [] This can lead to the diffusion of indoxyl and non-specific staining. To minimize this, histochemical mediums often include a ferricyanide/ferrocyanide redox couple (K3Fe(CN)6/K4Fe(CN)6) that catalyzes rapid oxidation of indoxyl by atmospheric oxygen, thus reducing diffusion artifacts. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C10H9NO2, and its molecular weight is 175.18 g/mol.

Q5: Does the structure of this compound influence the color of the indigo formed?

A5: The color of the indigoid dye produced can be influenced by halogen substituents on the indoxyl molecule. Different substituted indoxyl acetates yield dyes with varying shades of blue and purple. [, , ] For instance, 5-bromo-4-chlorothis compound produces a particularly desirable fine, blue precipitate. []

Q6: What are the typical applications of this compound in research?

A6: this compound is utilized in:

  • Histochemistry: Identifying and localizing esterase activity in tissues and cells. [, , , , , , , ]
  • Biochemistry: Studying the kinetics and substrate specificity of esterases. [, , , , , , ]
  • Bacteriology: Differentiating bacterial species based on their ability to hydrolyze this compound. [, , , , , , ]
  • Environmental monitoring: Detecting organophosphate and carbamate pesticide residues through their inhibitory effects on acetylcholinesterase. [, ]

Q7: Can this compound be used in quantitative assays for esterases?

A9: While primarily utilized for qualitative histochemical localization, this compound's rapid and sensitive response makes it suitable for quantitative analysis of lipase activity. [] Its potential in biosensor development for various applications is also being explored. []

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